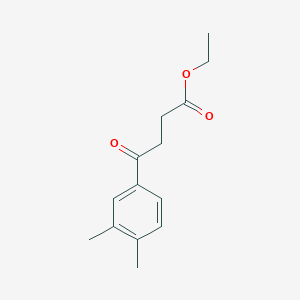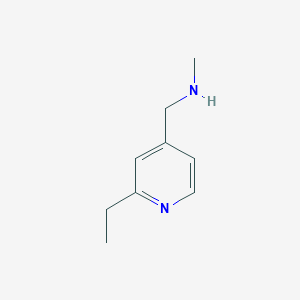
1-(2-ethylpyridin-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylpyridin-4-yl)-N-methylmethanamine, also known as EPM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EPM is a monoamine oxidase inhibitor (MAOI) and has been shown to have effects on the central nervous system.
Mechanism Of Action
1-(2-ethylpyridin-4-yl)-N-methylmethanamine works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine increases the levels of these neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemical And Physiological Effects
Studies have shown that 1-(2-ethylpyridin-4-yl)-N-methylmethanamine can have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-ethylpyridin-4-yl)-N-methylmethanamine in lab experiments is its ability to selectively inhibit monoamine oxidase, allowing researchers to study the effects of specific neurotransmitters on behavior and brain function. However, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine can also have potentially harmful effects on the liver and should be used with caution in lab experiments.
Future Directions
There are several potential future directions for research on 1-(2-ethylpyridin-4-yl)-N-methylmethanamine, including its use in the treatment of neurological and psychiatric disorders, its potential as an anti-inflammatory agent, and its use in the study of neurotransmitter function and brain structure and function.
In conclusion, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine is a chemical compound with potential use in scientific research due to its ability to selectively inhibit monoamine oxidase and its potential effects on the central nervous system. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
1-(2-ethylpyridin-4-yl)-N-methylmethanamine can be synthesized through several methods, including the reaction of 2-ethylpyridine with methylamine and formaldehyde or the reaction of 2-ethylpyridine with N-methylformamide and formaldehyde. The resulting compound can then be purified through recrystallization or chromatography.
Scientific Research Applications
1-(2-ethylpyridin-4-yl)-N-methylmethanamine has been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. It has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
properties
CAS RN |
165558-82-7 |
|---|---|
Product Name |
1-(2-ethylpyridin-4-yl)-N-methylmethanamine |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-ethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-9-6-8(7-10-2)4-5-11-9/h4-6,10H,3,7H2,1-2H3 |
InChI Key |
YTBSSHLAAQLQMK-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CC(=C1)CNC |
Canonical SMILES |
CCC1=NC=CC(=C1)CNC |
synonyms |
4-Pyridinemethanamine,2-ethyl-N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

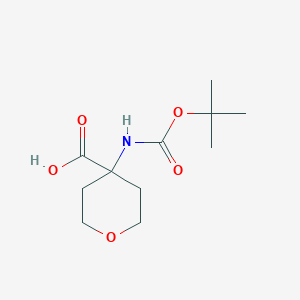
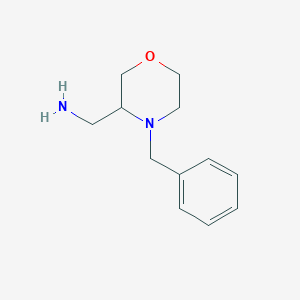

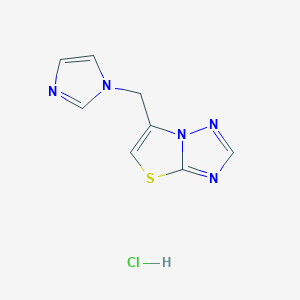





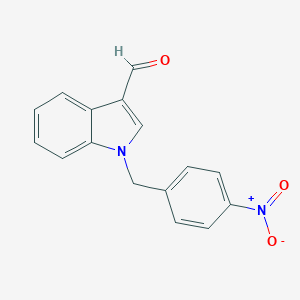
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
